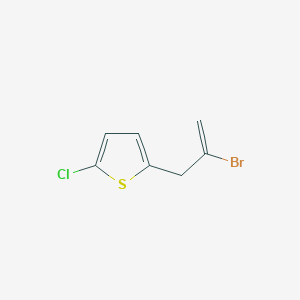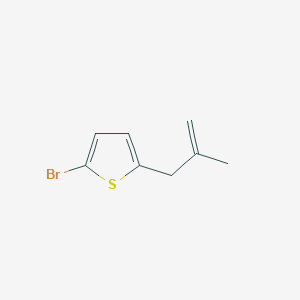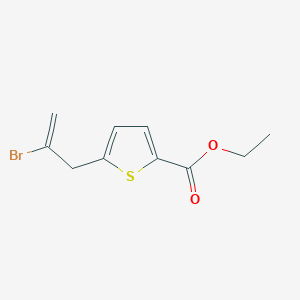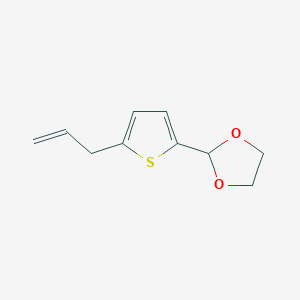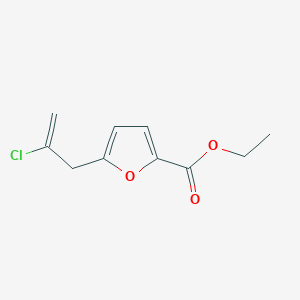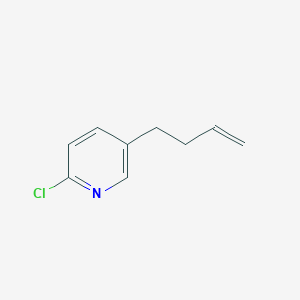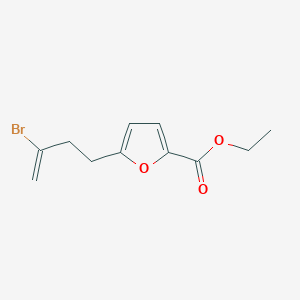
2-Bromo-4-(5-ethoxycarbonyl-2-furanyl)-1-butene
Vue d'ensemble
Description
2-Bromo-4-(5-ethoxycarbonyl-2-furanyl)-1-butene, commonly referred to as 2-BECF, is an organic compound belonging to the class of furans. 2-BECF is a colorless liquid with a boiling point of 159-162°C. It is mainly used in the synthesis of other organic compounds and is known for its stability and low toxicity. It has been widely used in the fields of organic synthesis, pharmaceuticals, and materials science.
Applications De Recherche Scientifique
2-BECF has been used in a variety of scientific applications, including the synthesis of other organic compounds and the synthesis of drug molecules. It has also been used in the synthesis of polymers materials and as a reagent in organic reactions. In addition, it has been used in the synthesis of new compounds with potential therapeutic applications.
Mécanisme D'action
2-BECF is an organic compound with a relatively simple structure. The mechanism of action is not well understood, but it is believed that the reaction between the bromine and the 5-ethoxycarbonyl-2-furan is the key step in the synthesis of 2-BECF. The reaction involves the formation of a bromonium ion, which is then attacked by the ethoxycarbonyl group to form the desired product.
Biochemical and Physiological Effects
2-BECF is a relatively stable compound and is not known to have any significant biochemical or physiological effects. It is not known to be toxic and has not been found to have any adverse effects on humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
2-BECF is a relatively stable compound and is relatively easy to synthesize in the lab. It is also relatively inexpensive and is readily available from chemical suppliers. However, it is a relatively reactive compound and should be handled with care in the lab.
Orientations Futures
The future of 2-BECF is likely to involve further research into its potential applications in the synthesis of other organic compounds and its potential use as a reagent in organic reactions. Additionally, further research into its potential therapeutic applications is likely to be pursued. Furthermore, research into its potential use in the development of new polymers and materials is likely to be conducted. Finally, research into its potential use as a catalyst in organic reactions is likely to be explored.
Propriétés
IUPAC Name |
ethyl 5-(3-bromobut-3-enyl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-14-11(13)10-7-6-9(15-10)5-4-8(2)12/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHSUKWEXRMJAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CCC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301231562 | |
| Record name | Ethyl 5-(3-bromo-3-buten-1-yl)-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(5-ethoxycarbonyl-2-furanyl)-1-butene | |
CAS RN |
951886-44-5 | |
| Record name | Ethyl 5-(3-bromo-3-buten-1-yl)-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(3-bromo-3-buten-1-yl)-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301231562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



